molecular formula C35H45N7O8S B1669742 Dabigatran etexilate mésylate CAS No. 872728-81-9

Dabigatran etexilate mésylate

Numéro de catalogue B1669742
Numéro CAS: 872728-81-9
Poids moléculaire: 723.8 g/mol
Clé InChI: XETBXHPXHHOLOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .


Synthesis Analysis

The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .


Molecular Structure Analysis

The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .


Physical And Chemical Properties Analysis

Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .

Applications De Recherche Scientifique

Prévention des accidents vasculaires cérébraux dans la fibrillation auriculaire

Dabigatran etexilate mésylate est utilisé pour prévenir les accidents vasculaires cérébraux chez les patients atteints de fibrillation auriculaire non causée par des problèmes de valve cardiaque. Il réduit le risque d'accident vasculaire cérébral en empêchant la formation de caillots sanguins dans le cœur et leur migration vers le cerveau .

2. Traitement et prévention de la thrombose veineuse profonde (TVP) Ce médicament est également utilisé pour traiter les caillots sanguins dans les veines des jambes (TVP) et pour réduire le risque qu'ils se reproduisent. Il agit en inhibant la thrombine, qui joue un rôle clé dans la cascade de coagulation .

Gestion de l'embolie pulmonaire

this compound traite et prévient l'embolie pulmonaire, une affection dans laquelle une ou plusieurs artères des poumons sont bloquées par un caillot sanguin .

Anticoagulation post-chirurgicale

Après certaines interventions chirurgicales, telles que le remplacement de la hanche ou du genou, le risque de TVP est accru. This compound est utilisé pour prévenir la formation de caillots pendant cette période à haut risque .

Réduction des caillots récurrents

Les patients qui ont déjà subi des caillots sont plus à risque de développer de nouveaux caillots. This compound contribue à réduire ce risque grâce à ses propriétés anticoagulantes .

Alternative à la thérapie par warfarine

Pour les patients nécessitant une anticoagulation à long terme, le dabigatran offre une alternative à la warfarine, car il ne nécessite pas de tests sanguins réguliers pour surveiller l'INR en raison de ses effets prévisibles .

Mécanisme D'action

Target of Action

Dabigatran etexilate mesylate, also known as Dabigatran etexilate methanesulfonate, is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin (serine protease), which plays a central role in the coagulation cascade .

Mode of Action

Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors . By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This inhibition is both competitive and reversible .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. Thrombin enables the conversion of fibrinogen into fibrin during the coagulation process . By inhibiting thrombin, dabigatran prevents this conversion, thereby impairing the clotting process . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Pharmacokinetics

Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular and cellular effects of dabigatran’s action primarily involve the prevention of blood clot formation. As a direct thrombin inhibitor, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This results in a decreased risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

Environmental factors such as temperature and the presence of other drugs can influence the action, efficacy, and stability of dabigatran etexilate mesylate. For example, temperature is a key factor that can influence the nucleation of different polymorphs of the drug . Additionally, the concomitant use of P-gp inhibitors in patients with renal impairment is expected to increase exposure of dabigatran .

Safety and Hazards

Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Orientations Futures

Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .

Analyse Biochimique

Biochemical Properties

Dabigatran etexilate mesylate interacts with several enzymes and proteins. Upon administration, it is hydrolyzed by esterases and is converted into dabigatran . Dabigatran then reversibly binds to and inhibits the activity of thrombin, a serine protease that converts fibrinogen into fibrin . This disrupts the coagulation cascade and inhibits the formation of blood clots .

Cellular Effects

Dabigatran etexilate mesylate has various effects on cells and cellular processes. It influences cell function by disrupting the coagulation cascade, which can affect cell signaling pathways and gene expression . For instance, it can cause side effects such as bleeding and gastritis . It can also lead to serious bleeding in some cases .

Molecular Mechanism

Dabigatran etexilate mesylate exerts its effects at the molecular level through several mechanisms. It is converted into dabigatran, which then binds to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, dabigatran can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Temporal Effects in Laboratory Settings

The effects of Dabigatran etexilate mesylate change over time in laboratory settings. It has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of Dabigatran etexilate mesylate vary with different dosages. Given orally to rhesus monkeys, this prodrug exhibited strong and long-lasting anticoagulant effects as measured by the activated partial thromboplastin time (aPTT) ex vivo .

Metabolic Pathways

Dabigatran etexilate mesylate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to dabigatran (active form) by plasma and hepatic esterases . Dabigatran then undergoes hepatic glucuronidation to active acylglucuronide isomers .

Transport and Distribution

Dabigatran etexilate mesylate is transported and distributed within cells and tissues. It is rapidly absorbed and converted to its active form, dabigatran . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran etexilate methanesulfonate involves the conversion of Dabigatran to its prodrug form, Dabigatran etexilate, followed by the reaction with methanesulfonic acid to form the methanesulfonate salt.", "Starting Materials": [ "4-(N,N-Dimethylcarbamimidoyl)benzoic acid", "Ethyl 3-(N,N-Dimethylcarbamimidoyl)benzoate", "Thionyl chloride", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-(N,N-Dimethylcarbamimidoyl)benzoic acid to Ethyl 3-(N,N-Dimethylcarbamimidoyl)benzoate using Thionyl chloride and Ethanol", "Step 2: Conversion of Ethyl 3-(N,N-Dimethylcarbamimidoyl)benzoate to Dabigatran etexilate using Triethylamine and Ethanol", "Step 3: Reaction of Dabigatran etexilate with Methanesulfonic acid in Methanol and Water to form Dabigatran etexilate methanesulfonate" ] }

Numéro CAS

872728-81-9

Formule moléculaire

C35H45N7O8S

Poids moléculaire

723.8 g/mol

Nom IUPAC

ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)

Clé InChI

XETBXHPXHHOLOE-UHFFFAOYSA-N

SMILES isomérique

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

SMILES canonique

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran etexilate methanesulfonate
Reactant of Route 2
Reactant of Route 2
Dabigatran etexilate methanesulfonate
Reactant of Route 3
Reactant of Route 3
Dabigatran etexilate methanesulfonate
Reactant of Route 4
Reactant of Route 4
Dabigatran etexilate methanesulfonate
Reactant of Route 5
Reactant of Route 5
Dabigatran etexilate methanesulfonate
Reactant of Route 6
Reactant of Route 6
Dabigatran etexilate methanesulfonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.